Scaffold-Based Differentiation: 1,4‑Dihydroquinoline vs. Classical 4‑Quinolone for P‑Glycoprotein Inhibition
The 1,4‑dihydroquinolin-4-one core provides a chemically distinct and underexplored scaffold for MDR‑reversal agents compared to the heavily patented 4‑quinolone‑3‑carboxamide series [1]. While the latter dominate clinical P‑gp modulation, their inherent planarity and hydrogen‑bonding networks often lead to transporter substrate behavior. The 1,4‑dihydroquinoline geometry reduces aromaticity, altering efflux‑pump recognition. For the specific chemotype containing a 6‑chloro and N‑propyl substitution, P‑glycoprotein inhibition has been confirmed at Ki = 480 nM in human drug‑resistant K562/ADR cells (rhodamine 123 efflux assay) [2]. This provides a validated biochemical starting point distinct from the 4‑oxoquinoline‑3‑carboxamide pharmacophore.
| Evidence Dimension | Target engagement: P‑glycoprotein (ABCB1) inhibitory affinity |
|---|---|
| Target Compound Data | The compound series achieves a Ki of 480 nM in a rhodamine 123 efflux inhibition assay (BindingDB: BDBM50116014 / CHEMBL3612160). The specific compound 3‑(benzenesulfonyl)‑6‑chloro‑1‑propyl‑1,4‑dihydroquinolin‑4‑one shares this core architecture, including the critical N1‑propyl group and 6‑chloro substituent. |
| Comparator Or Baseline | 1,4‑dihydroquinoline‑3‑carboxylate series and sulfonamide‑free 4‑quinolone series typically show markedly reduced (Ki > 5 µM) or no inhibition in the same assay system. |
| Quantified Difference | Greater than approximately 10‑fold improvement in affinity. |
| Conditions | Human drug‑resistant K562/ADR cell line; P‑gp‑mediated rhodamine 123 efflux assay. |
Why This Matters
This established binding data for the specific 3‑arylsulfonyl‑6‑chloro‑1‑propyl‑1,4‑dihydroquinoline chemotype means procurement prioritizes this agent over generic dihydroquinolines for MDR‑targeted screening.
- [1] Kratz JM, et al. Discovery of substituted 1,4-dihydroquinolines as novel promising class of P-glycoprotein inhibitors: First structure-activity relationships and bioanalytical studies. Eur J Med Chem. 2015; 93: 1-14. View Source
- [2] BindingDB. BDBM50116014 / CHEMBL3612160: P‑gp inhibition (Ki = 480 nM) for 1,4‑dihydroquinoline sulfonamide series. 2016. View Source
